Kushenol O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30O13 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
YKLQOTMQENGJJX-CNJCLPMASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kushenol O: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological significance of Kushenol O, a prenylated flavonoid derived from the medicinal plant Sophora flavescens. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, including a diverse array of flavonoids and alkaloids. Among these, the prenylated flavonoids have garnered significant scientific interest due to their potent pharmacological activities. This compound is one such flavonoid that has been identified from the roots of this plant. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of cancer treatment. Notably, this compound has been shown to play a role in regulating key signaling pathways involved in cancer progression, such as the GALNT7/NF-κB axis, and in modulating the tumor microenvironment by influencing macrophage polarization. This guide will delve into the technical aspects of its isolation and the current understanding of its mechanism of action.
Isolation of this compound from Sophora flavescens
The isolation of this compound from the roots of Sophora flavescens is a multi-step process that involves extraction, fractionation, and chromatographic purification. While a definitive, standardized protocol for this compound is not widely published, the following methodology is a representative procedure synthesized from established methods for isolating prenylated flavonoids from this plant species.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.
Detailed Experimental Protocols
2.2.1. Plant Material and Extraction
-
Plant Material: Dried roots of Sophora flavescens (5 kg) are pulverized into a coarse powder.
-
Extraction: The powdered roots are extracted with 95% methanol (3 x 20 L) at room temperature for 72 hours with occasional agitation. The extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
2.2.2. Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in distilled water (2 L) and successively partitioned with chloroform (B151607) (3 x 2 L) and ethyl acetate (3 x 2 L).
-
Fraction Selection: The ethyl acetate fraction, which is typically enriched with flavonoids, is collected and concentrated under reduced pressure.
2.2.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of flavonoid-like compounds (as determined by thin-layer chromatography) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water. Fractions are collected and monitored by analytical HPLC to ensure the purity of the isolated compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of papillary thyroid carcinoma.[1] It has been shown to inhibit cancer cell proliferation and promote apoptosis.[1] The underlying mechanism involves the regulation of the GALNT7/NF-κB signaling axis, which in turn affects macrophage M2 polarization and efferocytosis within the tumor microenvironment.[1]
The this compound-Mediated GALNT7/NF-κB Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects.
Quantitative Data
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Apigenin | NPA (papillary thyroid carcinoma) | Antiproliferative | 21.7 | [2] |
| Luteolin | NPA (papillary thyroid carcinoma) | Antiproliferative | 32.1 | [2] |
| Kushenol A | A549 (non-small cell lung cancer) | Cytotoxicity | 5.3 (µg/ml) | |
| Kushenol A | NCI-H226 (non-small cell lung cancer) | Cytotoxicity | 20.5 (µg/ml) | |
| Kurarinone | HepG2 (liver cancer) | Antiproliferative | 0.46 | [3] |
| Sophoraflavanone G | HepG2 (liver cancer) | Antiproliferative | 30.8 | [3] |
Conclusion
This compound is a promising bioactive flavonoid isolated from Sophora flavescens with demonstrated potential in cancer therapy. Its ability to modulate the GALNT7/NF-κB signaling pathway highlights a specific mechanism of action that warrants further investigation. The isolation and purification of this compound, while requiring standard chromatographic techniques, can yield a compound of high purity for further preclinical and clinical research. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and other related natural products.
References
- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of flavonoids in human thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Molecular Impact of Kushenol O on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Kushenol O, a prenylated flavonoid, on gene expression. It summarizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, immunology, and pharmacology who are investigating the therapeutic potential of this compound.
Core Findings: this compound's Effect on Gene Expression in Papillary Thyroid Carcinoma
This compound has been identified as a potent inhibitor of papillary thyroid carcinoma (PTC) progression.[1] Its mechanism of action involves the modulation of key genes involved in inflammation, cell survival, and apoptosis. The primary target of this compound in this context is the GALNT7/NF-κB signaling axis.[1]
Quantitative Data: Gene and Protein Expression Changes
The following table summarizes the observed changes in gene and protein expression in PTC cells following treatment with this compound.
| Target Gene/Protein | Effect of this compound | Method of Detection | Cell Line | Reference |
| GALNT7 | Inhibition of expression | qRT-PCR | PTC cell lines | [1] |
| NF-κB (p65) | Inhibition of phosphorylation | Western Blot | PTC cell lines | [1] |
| SOD | Decrease in levels | Not specified | PTC cell lines | [1] |
| MDA | Increase in levels | Not specified | PTC cell lines | [1] |
Signaling Pathway Analysis: The GALNT7/NF-κB Axis
This compound exerts its anti-tumor effects in papillary thyroid carcinoma by inhibiting the expression of GALNT7, which in turn downregulates the NF-κB signaling pathway.[1] This leads to a reduction in pro-inflammatory and pro-survival signals, ultimately promoting apoptosis and inhibiting cell proliferation.
Comparative Analysis with Other Kushenol Variants
Other compounds in the Kushenol family have also been shown to modulate gene expression through various signaling pathways, primarily in the context of cancer and inflammation.
Kushenol A in Breast Cancer: The PI3K/AKT/mTOR Pathway
Kushenol A has demonstrated anti-proliferative effects in breast cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[2][3] This inhibition leads to cell cycle arrest and the induction of apoptosis.
Kushenol C: Anti-inflammatory and Anti-oxidative Effects
Kushenol C exhibits both anti-inflammatory and anti-oxidative properties by modulating the NF-κB, STAT, and Nrf2 pathways.[4][5] It has been shown to suppress the production of pro-inflammatory mediators and upregulate antioxidant enzymes.[4][5][6]
Kushenol F in Atopic Dermatitis
In the context of atopic dermatitis, Kushenol F has been found to have anti-itching and anti-inflammatory effects.[7][8] It works by inhibiting the production of thymic stromal lymphopoietin (TSLP) and suppressing the NF-κB pathway.[7][8][9]
Kushenol Z in Non-Small-Cell Lung Cancer
Kushenol Z induces apoptosis in non-small-cell lung cancer cells by inhibiting the mTOR pathway through the inhibition of phosphodiesterase and Akt activity.[10][11]
Summary of Gene Expression Effects of Various Kushenol Compounds
| Kushenol Variant | Key Target Genes/Pathways | Observed Effect | Disease Context | References |
| This compound | GALNT7/NF-κB | Inhibition of proliferation, promotion of apoptosis | Papillary Thyroid Carcinoma | [1] |
| Kushenol A | PI3K/AKT/mTOR | Inhibition of proliferation, induction of apoptosis | Breast Cancer | [2][3] |
| Kushenol C | NF-κB, STATs, Nrf2, HO-1 | Anti-inflammatory, anti-oxidative | Inflammation, Oxidative Stress, Liver Injury | [4][5][6] |
| Kushenol F | TSLP, NF-κB | Anti-inflammatory, anti-itching | Atopic Dermatitis | [7][8][9] |
| Kushenol Z | mTOR, Akt, PDE | Induction of apoptosis | Non-Small-Cell Lung Cancer | [10][11] |
Experimental Protocols
The following sections outline the general methodologies employed in the cited research to investigate the effects of this compound and its variants on gene expression.
Cell Culture and Treatment
-
Cell Lines: Papillary thyroid carcinoma (PTC) cell lines, breast cancer cell lines (e.g., MCF-7, MDA-MB-231), RAW264.7 macrophages, and HaCaT keratinocytes have been used.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Kushenol Treatment: Kushenol compounds are dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent amount of DMSO.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Kushenol compounds on gene expression.
References
- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Kushenol O: Application Notes for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol O, a flavonoid isolated from the roots of Sophora flavescens, has demonstrated notable anti-cancer properties. This document provides detailed application notes and protocols for the in vitro study of this compound, with a focus on its effects on papillary thyroid carcinoma (PTC) cells. The information herein is designed to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a cell culture setting.
Mechanism of Action
This compound has been shown to inhibit the proliferation of papillary thyroid carcinoma (PTC) cells and promote their apoptosis.[1] The underlying mechanism involves the regulation of the GALNT7/NF-κB signaling axis.[1] By inhibiting the expression of GALNT7, this compound downregulates the NF-κB pathway, which is crucial for inflammation and cancer progression.[1] Furthermore, this compound induces oxidative stress in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and inhibiting mitochondrial function, leading to cell cycle arrest in the G1 phase and early apoptosis.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes of treating papillary thyroid carcinoma (PTC) cells with this compound, based on published findings.[1] These tables are intended to serve as a reference for expected dose-dependent effects.
Table 1: Effect of this compound on PTC Cell Viability (CCK-8 Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Expected Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| Low Dose (e.g., 5-10) | 24 | 80-90 |
| Mid Dose (e.g., 20-40) | 24 | 50-70 |
| High Dose (e.g., 50-100) | 24 | 20-40 |
| 0 (Control) | 48 | 100 |
| Low Dose (e.g., 5-10) | 48 | 60-75 |
| Mid Dose (e.g., 20-40) | 48 | 30-50 |
| High Dose (e.g., 50-100) | 48 | 10-25 |
Table 2: Effect of this compound on PTC Cell Proliferation (EdU Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Expected Proliferating Cells (%) |
| 0 (Control) | 24 | 100 |
| Low Dose (e.g., 5-10) | 24 | 75-85 |
| Mid Dose (e.g., 20-40) | 24 | 40-60 |
| High Dose (e.g., 50-100) | 24 | 15-30 |
Table 3: Effect of this compound on Apoptosis in PTC Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Incubation Time (hours) | Expected Apoptotic Cells (%) |
| 0 (Control) | 48 | 5-10 |
| Low Dose (e.g., 5-10) | 48 | 15-25 |
| Mid Dose (e.g., 20-40) | 48 | 30-50 |
| High Dose (e.g., 50-100) | 48 | 60-80 |
Table 4: Effect of this compound on Oxidative Stress Markers in PTC Cells
| This compound Concentration (µM) | Incubation Time (hours) | Expected ROS Levels (Fold Change) | Expected SOD Levels (Fold Change) | Expected MDA Levels (Fold Change) |
| 0 (Control) | 24 | 1.0 | 1.0 | 1.0 |
| Low Dose (e.g., 5-10) | 24 | 1.5-2.0 | 0.8-0.9 | 1.2-1.5 |
| Mid Dose (e.g., 20-40) | 24 | 2.5-3.5 | 0.6-0.7 | 1.8-2.5 |
| High Dose (e.g., 50-100) | 24 | 4.0-5.0 | 0.4-0.5 | 3.0-4.0 |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions. The optimal concentrations of this compound and incubation times should be determined empirically.
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of PTC cells.
Materials:
-
Papillary thyroid carcinoma (PTC) cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PTC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Proliferation Assay (EdU Assay)
This protocol describes the use of the EdU (5-ethynyl-2'-deoxyuridine) assay to measure the effect of this compound on PTC cell proliferation.
Materials:
-
PTC cell line
-
Complete cell culture medium
-
This compound
-
EdU labeling solution (e.g., 10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed PTC cells on coverslips in a multi-well plate.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add EdU labeling solution to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Stain the cell nuclei with a suitable counterstain.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of EdU-positive (proliferating) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in this compound-treated PTC cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
PTC cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PTC cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Oxidative Stress Assay (ROS, SOD, MDA)
This protocol provides a general framework for measuring markers of oxidative stress in PTC cells treated with this compound.
Materials:
-
PTC cell line
-
Complete cell culture medium
-
This compound
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFH-DA)
-
Superoxide Dismutase (SOD) activity assay kit
-
Malondialdehyde (MDA) assay kit
-
Plate reader (fluorescence and absorbance)
Procedure for ROS Detection:
-
Treat PTC cells with this compound for 24 hours.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Procedure for SOD and MDA Assays:
-
Treat PTC cells with this compound for 24 hours.
-
Lyse the cells and collect the cell lysates.
-
Perform the SOD and MDA assays on the cell lysates using commercially available kits, following the manufacturer's protocols.
-
Measure the absorbance or fluorescence as instructed in the kit protocols.
Visualizations
Signaling Pathway
Caption: this compound inhibits the GALNT7/NF-κB pathway and induces ROS, leading to decreased proliferation and increased apoptosis.
Experimental Workflow
References
preparing Kushenol O stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol O, a flavonoid extracted from Sophora flavescens, has demonstrated significant potential in oncological research. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in fundamental cell-based assays, including cell viability and western blotting. Furthermore, this document outlines the signaling pathways modulated by this compound, offering a basis for mechanistic studies.
Chemical Properties and Stock Solution Preparation
A comprehensive understanding of the chemical properties of this compound is essential for accurate and reproducible experimental results.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₃ | [1] |
| Molecular Weight | 562.52 g/mol | [1] |
| Appearance | Solid (form may vary) | - |
| Solubility | Soluble in DMSO | Inferred from related compounds[2] |
| Storage (Powder) | -20°C (long-term) | Inferred from related compounds |
| Storage (in Solvent) | -20°C (up to 1 month), -80°C (up to 6 months), protect from light | [2] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 562.52 g/mol = 5.6252 mg
-
-
Dissolving this compound:
-
Aseptically weigh 5.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., a 37°C water bath) or sonication may be used to aid dissolution if necessary, as is common for similar flavonoid compounds.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Crucially, protect the stock solution from light.
-
Experimental Protocols
The following protocols are generalized for the use of this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8 or MTT)
This protocol outlines a method to assess the effect of this compound on cell proliferation and cytotoxicity.
Table 2: Recommended Working Concentrations for this compound
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability | Papillary Thyroid Carcinoma (PTC) cells, Breast Cancer cells | 1 - 100 | 24, 48, 72 |
| Western Blot | Varies | 5 - 50 | 24 - 48 |
| Anti-inflammatory Assays | Macrophages | 10 - 100 | 24 |
Protocol 2: Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A common starting range, based on related compounds, is 1, 5, 10, 25, 50, and 100 µM.[3]
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
This protocol allows for the investigation of this compound's effect on the expression and phosphorylation of specific proteins within a signaling pathway.
Protocol 3: Western Blot Analysis
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GALNT7, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 5, 10, 25, 50 µM) for the desired time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways Modulated by this compound
This compound has been shown to primarily target the GALNT7/NF-κB signaling axis.[1] It may also influence other pathways, such as the PI3K/AKT/mTOR pathway, similar to other flavonoids isolated from Sophora flavescens.[3]
Inhibition of the GALNT7/NF-κB Pathway
This compound has been found to inhibit the expression of GALNT7 (Polypeptide N-acetylgalactosaminyltransferase 7).[1] GALNT7 is an enzyme that initiates O-glycosylation, a post-translational modification that can affect the function of various proteins, including those involved in signaling pathways. In the context of cancer, aberrant glycosylation is a common feature. By inhibiting GALNT7, this compound can modulate downstream signaling, including the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. The inhibition of this pathway by this compound can lead to decreased proliferation and increased apoptosis in cancer cells.[1]
Potential Inhibition of the PI3K/AKT/mTOR Pathway
While direct evidence for this compound is emerging, related flavonoids have been shown to inhibit the PI3K/AKT/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Conclusion
These application notes provide a foundational guide for the use of this compound in a research setting. Adherence to these protocols will facilitate the generation of reliable and reproducible data, furthering our understanding of the therapeutic potential of this promising natural compound. As with any experimental work, optimization of protocols for specific systems is highly recommended.
References
- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of Kushenol O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Kushenol O on cancer cell lines using two common cell viability assays: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Cell Counting Kit-8 (CCK-8) assay.
Introduction to this compound and Cell Viability Assays
This compound, a prenylated flavonoid extracted from the roots of Sophora flavescens, has demonstrated notable anticancer properties.[1] Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells, such as papillary thyroid carcinoma (PTC), and induce apoptosis.[1] The mechanism of action appears to involve the regulation of signaling pathways like the GALNT7/NF-κB axis.[1]
To quantify the cytotoxic and anti-proliferative effects of this compound, MTT and CCK-8 assays are commonly employed. Both are colorimetric assays that measure the metabolic activity of viable cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of living cells.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
While specific IC50 values for this compound are not yet widely published, the following table summarizes the expected data format for results obtained from MTT and CCK-8 assays. This structure allows for a clear comparison of the compound's potency across different cell lines and assay methods.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability | IC50 (µM) |
| Papillary Thyroid Carcinoma (e.g., TPC-1) | CCK-8 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Papillary Thyroid Carcinoma (e.g., TPC-1) | MTT | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Breast Cancer (e.g., MCF-7) | CCK-8 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Breast Cancer (e.g., MCF-7) | MTT | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Non-Small-Cell Lung Cancer (e.g., A549) | CCK-8 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Non-Small-Cell Lung Cancer (e.g., A549) | MTT | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
CCK-8 Assay Protocol for this compound
This protocol is based on methodologies used for this compound and other related compounds like Kushenol A.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Appropriate cancer cell lines (e.g., papillary thyroid carcinoma cells)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution with the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
CCK-8 Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: % Cell Viability = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: CCK-8 Experimental Workflow.
MTT Assay Protocol for this compound (General Protocol)
As no specific MTT protocol for this compound is currently available in the literature, this is a general protocol that can be adapted.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Appropriate cancer cell lines
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the CCK-8 assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the CCK-8 assay (Step 2).
-
-
MTT Reagent Addition and Incubation:
-
After the treatment incubation period, remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the same formula as for the CCK-8 assay.
-
Determine the IC50 value by plotting cell viability against the concentration of this compound.
-
Caption: MTT Experimental Workflow.
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to inhibit the proliferation and promote apoptosis in papillary thyroid carcinoma cells by regulating the GALNT7/NF-κB axis.[1] This pathway is involved in inflammation and cancer progression.
Caption: this compound Signaling Pathway.
References
Application Notes & Protocols for Studying Kushenol O Anticancer Effects in Animal Models
Disclaimer: As of the current literature review, specific in vivo animal model studies detailing the anticancer effects of Kushenol O are limited. However, extensive research has been conducted on structurally similar prenylated flavonoids from Sophora flavescens, such as Kushenol A. The following application notes and protocols are based on a detailed study of Kushenol A in a breast cancer xenograft model and serve as a comprehensive template for designing and executing similar preclinical studies for this compound.
Application Notes
Introduction to this compound
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Chinese medicine. Flavonoids from this source have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[1][2]. While research on this compound is emerging, related compounds like Kushenol A have shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models, suggesting that this compound may hold similar therapeutic potential[3][4].
Preclinical Rationale for In Vivo Studies
In vitro studies on this compound have suggested it can inhibit the proliferation and promote the apoptosis of cancer cells, such as papillary thyroid carcinoma cells[5]. To translate these findings into a therapeutic context, in vivo animal models are essential. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach to evaluate a compound's efficacy in a complex biological system. These models allow for the assessment of tumor growth inhibition, dose-response relationships, systemic toxicity, and pharmacodynamic effects on target signaling pathways[3][6].
Mechanism of Action: Hypothesized Signaling Pathways
Based on studies of related flavonoids, this compound is hypothesized to exert its anticancer effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis. A primary pathway implicated for the related compound Kushenol A is the PI3K/AKT/mTOR pathway [3][4]. Inhibition of this pathway leads to decreased cell proliferation and survival. Additionally, this inhibition can trigger G0/G1 phase cell cycle arrest and induce apoptosis through the modulation of cell cycle regulators (e.g., CDK4, CDK6, Cyclin D1, p53, p21) and apoptosis-related proteins[3]. Another potential mechanism, observed with Kushenol Z, involves the inhibition of Akt and cAMP-phosphodiesterase (PDE), which also impacts the mTOR pathway[7]. It is plausible that this compound acts on one or more of these critical cancer-related pathways.
Data Presentation: Efficacy in Animal Models
The following table summarizes quantitative data from a representative study on Kushenol A in a breast cancer xenograft mouse model. This data structure can be used for recording the results of future this compound studies.
Table 1: Summary of Kushenol A Efficacy in a Breast Cancer Xenograft Model
| Parameter | Control Group | Kushenol A (Low Dose) | Kushenol A (High Dose) | Citation |
|---|---|---|---|---|
| Animal Model | Nude Mice | Nude Mice | Nude Mice | [3] |
| Cancer Cell Line | Breast Cancer Cells | Breast Cancer Cells | Breast Cancer Cells | [3] |
| Treatment Duration | 2 weeks | 2 weeks | 2 weeks | [3] |
| Tumor Growth | Baseline | Significantly restrained | Significantly restrained (dose-dependent) | [3] |
| Body Weight | No significant change | No significant change | No significant change | [3] |
| Key Biomarkers (Tumor Tissue) | Baseline | Altered mRNA & protein levels | Altered mRNA & protein levels | [3] |
| Signaling Pathway Modulation | Normal p-AKT/p-mTOR | Markedly attenuated | Markedly attenuated |[3] |
Note: Specific dosage amounts and tumor volume/weight measurements were presented graphically in the source study and are summarized here qualitatively. Future protocols should aim to quantify these endpoints precisely.
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft mouse model to evaluate the anticancer effects of this compound, adapted from established methods for Kushenol A[3].
Protocol 1: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound on the growth of subcutaneously implanted human cancer tumors in immunodeficient mice.
3.1. Materials
-
Compound: this compound (purity >98%), vehicle for solubilization (e.g., PBS, DMSO, or a mixture with Cremophor EL and saline).
-
Animals: 4-6 week old female athymic nude mice (BALB/c-nu/nu).
-
Cell Line: Relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), PBS, Matrigel (optional).
-
Equipment: Laminar flow hood, cell counter, syringes, 27-gauge needles, calipers, animal balance, animal housing facilities.
3.2. Procedure
-
Cell Culture: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation: Wash harvested cells twice with sterile PBS. Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 10⁷ cells/mL[3].
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each nude mouse[3].
-
Animal Monitoring and Grouping: Monitor the mice daily for tumor growth. When tumors reach a palpable size (e.g., a diameter of ~4 mm), randomly assign the mice into experimental groups (n=5 per group)[3]:
-
Group 1: Vehicle Control (gavage)
-
Group 2: this compound - Low Dose (e.g., 20 mg/kg, gavage)
-
Group 3: this compound - High Dose (e.g., 40 mg/kg, gavage)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Drug Administration: Administer this compound or vehicle by oral gavage once daily for a period of 2 to 4 weeks[3].
-
Data Collection:
-
Measure tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Record the body weight of each mouse weekly to monitor systemic toxicity[3].
-
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue should be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for histopathology (IHC).
3.3. Post-Endpoint Analysis
-
Western Blot: Analyze protein lysates from tumor tissues to measure the expression and phosphorylation levels of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR)[3].
-
qPCR: Analyze mRNA levels of genes involved in cell cycle regulation (e.g., CDK4, p21) and apoptosis[3].
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in Kushenol O Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Kushenol O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel flavonoid compound extracted from the roots of Sophora flavescens.[1][2] Its primary mechanisms of action include inhibiting the proliferation of cancer cells and promoting apoptosis. It has been shown to regulate the GALNT7/NF-κB axis, which in turn can modulate macrophage M2 polarization and efferocytosis in the tumor microenvironment of papillary thyroid carcinoma.[1] Additionally, related Kushenol compounds have been found to suppress the PI3K/AKT/mTOR signaling pathway in breast cancer cells.[3][4]
Q2: At what concentrations is this compound typically effective?
The effective concentration of Kushenol compounds can be cell-line dependent. For example, in breast cancer cell lines, Kushenol A has been shown to suppress proliferation in a time- and concentration-dependent manner at concentrations between 4–32 μM.[3] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
Treatment with this compound and its analogs has been reported to lead to several anti-cancer effects, including:
-
Cell cycle arrest, particularly at the G0/G1 phase.[3]
-
Inhibition of tumor growth in xenograft mouse models.[3]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays (e.g., CCK-8, MTT)
High variability between replicate wells or experiments is a common issue. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Allow cells to adhere and distribute evenly overnight before treatment. |
| Uneven Drug Distribution | After adding this compound, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid bubbles. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a plate, consider not using the outermost wells for data collection. Fill them with sterile PBS or media instead. |
| Inconsistent Incubation Times | Standardize the incubation time for both the drug treatment and the viability reagent. Use a multi-channel pipette for simultaneous addition of reagents. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. Perform regular cell health checks. |
Issue 2: Inconsistent Apoptosis Results from Flow Cytometry
Inconsistent apoptosis data can arise from several factors related to sample preparation and data acquisition.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Staining | Optimize the concentration of Annexin V and Propidium Iodide (PI) for your cell line. Ensure the binding buffer is correctly prepared and used. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before staining. Consider using a cell strainer. |
| Premature Cell Death | Handle cells gently during harvesting and staining to avoid inducing mechanical cell death. Keep samples on ice. |
| Incorrect Gating | Set your gates based on unstained and single-stain controls for each experiment. Ensure you are collecting a sufficient number of events. |
| Delayed Analysis | Analyze samples as soon as possible after staining, as prolonged storage can affect the results. |
Issue 3: Lack of Effect on PI3K/AKT/mTOR Pathway
If you are not observing the expected changes in the phosphorylation status of key proteins in this pathway, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Time Point | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point to observe changes after this compound treatment. |
| Low Protein Concentration | Ensure you have loaded a sufficient amount of protein for Western blot analysis. Perform a protein quantification assay (e.g., BCA) before loading. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody dilutions and incubation times. |
| Cell Line Specificity | The activity of this compound on the PI3K/AKT/mTOR pathway may be cell-line specific. Confirm that this pathway is active in your cell line of choice. |
| Compound Stability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 16, 32 μM) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound regulates the GALNT7/NF-κB signaling axis.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Kushenol O cytotoxicity in normal cells
Welcome to the Technical Support Center for Kushenol O. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot cytotoxicity of this compound in normal cells during in vitro experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when observing high cytotoxicity in normal cell lines treated with this compound.
Issue 1: High Cytotoxicity in Normal Control Cells at Expected Therapeutic Concentrations
-
Question: I am observing significant cell death in my normal cell line (e.g., MCF-10A, BEAS-2B) at the same this compound concentrations that are effective against my cancer cell lines. How can I address this?
-
Answer: High cytotoxicity in normal cells suggests a narrow therapeutic window. The primary mechanism of this compound-induced cell death is often linked to the generation of Reactive Oxygen Species (ROS) and induction of apoptosis. A potential strategy to mitigate this is to co-administer an antioxidant to selectively protect normal cells.
Issue 2: My Antioxidant Co-treatment is Not Reducing Cytotoxicity in Normal Cells
-
Question: I tried co-treating with N-acetylcysteine (NAC), but I'm not seeing a protective effect in my normal cells. What could be wrong?
-
Answer: There are several possibilities if a cytoprotective agent is not effective:
-
Insufficient Concentration or Pre-incubation Time: The antioxidant may require a certain concentration or a pre-incubation period to exert its protective effect before the cells are challenged with this compound.[1]
-
Mismatched Mechanism: While ROS is a likely culprit, the primary cytotoxic mechanism in your specific normal cell line might be different.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death. It is recommended to keep the final DMSO concentration below 0.5%.[1]
-
Recommended Action:
-
Optimize the antioxidant concentration and pre-incubation time. Perform a dose-response and time-course experiment for the antioxidant alone and in combination with this compound.
-
Confirm that the primary mechanism of cell death is indeed oxidative stress by measuring ROS levels (see Experimental Protocols).
-
Always include a vehicle control (cells treated with the same final concentration of solvent) to assess its specific toxicity.[1]
-
-
Issue 3: Inconsistent IC50 Values for this compound
-
Question: My calculated IC50 values for this compound vary significantly between experiments. Why is this happening?
-
Answer: Inconsistent IC50 values can arise from several experimental variables:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher densities can sometimes lead to increased resistance.[1]
-
Compound Stability: The stability of this compound in the culture medium over long incubation periods might be a factor.
-
Assay Interference: The compound may interfere with the chemistry of your viability assay (e.g., MTT).
-
Recommended Action:
-
Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.[1]
-
Consider the stability of this compound and refresh the medium with a new compound for longer experiments.
-
Use a stable and reliable viability assay like the Cell Counting Kit-8 (CCK-8), which is less prone to interference.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound, like other related flavonoid compounds, primarily induces cytotoxicity through the promotion of apoptosis and the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This can affect both cancer and normal cells. Some Kushenol compounds have also been shown to modulate signaling pathways like PI3K/AKT/mTOR and NF-κB, which are involved in cell survival and proliferation.[6]
Q2: How can I determine the therapeutic window of this compound for my cell lines?
A2: The in vitro therapeutic index can be determined by comparing the cytotoxicity in cancer cells versus normal cells. This is typically calculated as the ratio of the IC50 (concentration that inhibits 50% of cell growth) in a normal cell line to the IC50 in a cancer cell line. A higher ratio indicates greater selectivity for cancer cells.[7]
Q3: What are some recommended cytoprotective agents to use with this compound?
A3: Based on the oxidative stress mechanism, antioxidants are the most logical choice. Commonly used and effective cytoprotective antioxidants in research include:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which can directly scavenge ROS.[3][8]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from oxidative damage.[9][10]
Q4: Can antioxidants interfere with the anticancer effects of this compound?
A4: This is a critical consideration. While antioxidants can protect normal cells, they might also inadvertently protect cancer cells, reducing the efficacy of the treatment. Therefore, it is essential to evaluate the effect of the antioxidant on both normal and cancer cell lines. The goal is to find a concentration that protects normal cells without significantly diminishing the cytotoxic effect on cancer cells.[2][11]
Q5: Are there strategies other than antioxidants to protect normal cells?
A5: Yes, a strategy known as "cyclotherapy" is a potential approach. This involves using a cytostatic agent to temporarily arrest normal cells in a non-proliferative phase of the cell cycle (e.g., G1). Since many cytotoxic drugs target actively dividing cells, quiescent normal cells would be spared, while cancer cells, which often have defective cell cycle checkpoints, would continue to divide and remain susceptible to this compound.[12][13]
Data Presentation
Table 1: Recommended Concentration Ranges for Cytoprotective Agents in Co-treatment Studies.
| Agent | Starting Concentration Range | Cell Type Examples | Reference |
| N-acetylcysteine (NAC) | 0.1 mM - 5 mM | Murine Oligodendrocytes, Human Kidney Proximal Tubule Cells | [3][14] |
| Vitamin E (α-tocopherol or its analog Trolox) | 10 µM - 250 µM | Porcine Adipose-Derived Stem Cells, Rodent Liver Cells | [15][16] |
Note: These are starting ranges. The optimal concentration must be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using Cell Counting Kit-8 (CCK-8)
This protocol assesses the cytotoxicity of this compound by measuring metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[5][17]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of each concentration to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[5][17]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[5][17]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Measuring Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This protocol quantifies intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include a vehicle control and a positive control for ROS induction (e.g., Pyocyanin or H2O2).[6][18]
-
Staining: Remove the treatment medium and wash cells once with pre-warmed PBS or serum-free medium. Add 100 µL of 20 µM H2DCFDA working solution to each well.[6]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the H2DCFDA solution, wash the cells, and add 100 µL of PBS. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
Analysis: Normalize the fluorescence intensity to the control group to determine the fold change in ROS production.
Protocol 3: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Cell Treatment: Treat cells with this compound as desired. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at low speed (e.g., 500 x g for 5 minutes) and wash the cell pellet with cold 1X PBS.[19]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity in normal cells.
Caption: Mechanism of antioxidant-mediated cytoprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. mdpi.com [mdpi.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoprotective effect of vitamin E in cyclophosphamide-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wheat germ oil vitamin E cytoprotective effect and its nutrigenomics signature in human hepatocyte lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoprotective role of vitamin E in porcine adipose-tissue-derived mesenchymal stem cells against hydrogen-peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. dojindo.co.jp [dojindo.co.jp]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
identifying and avoiding experimental artifacts with Kushenol O
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kushenol O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during experiments with this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a flavonoid compound naturally found in the roots of Sophora flavescens.[1] It has demonstrated significant anticancer and anti-inflammatory properties in preclinical studies. Its mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell proliferation, apoptosis, and inflammation.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[4] For long-term storage, it is advisable to store the solid compound at 4°C, protected from light.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.[5][6]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of Kushenol compounds in cell-based assays can vary depending on the cell line and the specific endpoint being measured. Studies on related Kushenol compounds, such as Kushenol A, have used concentrations ranging from 4 µM to 32 µM to observe effects on cell proliferation and apoptosis.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause 1: Direct interference of this compound with the assay reagents.
-
Explanation: Some compounds can chemically react with tetrazolium salts (like MTT or WST-8 used in CCK-8 assays), leading to a false reading that is not indicative of cell viability.[7] Flavonoids, as antioxidant compounds, can sometimes directly reduce the assay reagents.
-
Troubleshooting:
-
Run a cell-free control: Add this compound to the culture medium without cells and perform the viability assay. This will determine if the compound itself is reacting with the assay reagents.
-
Use an alternative viability assay: Consider using an assay with a different detection principle, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
-
-
Possible Cause 2: Poor solubility or precipitation of this compound in culture medium.
-
Explanation: Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture medium, especially at higher concentrations. This can lead to inconsistent effective concentrations and affect assay results.
-
Troubleshooting:
-
Visually inspect for precipitation: Before adding to cells, carefully inspect the final dilution of this compound in the culture medium for any signs of precipitation.
-
Optimize final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and improve compound solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment.
-
-
Issue 2: High background or artifacts in fluorescence microscopy/imaging.
-
Possible Cause: Autofluorescence of this compound.
-
Explanation: Like many flavonoids, this compound may possess intrinsic fluorescence (autofluorescence), which can interfere with the detection of fluorescent probes and stains used in cell imaging.[8][9][10] This can lead to high background noise and make it difficult to distinguish the specific signal from your target.
-
Troubleshooting:
-
Image an unstained control: Prepare a sample of cells treated with this compound but without any fluorescent stains. Image this sample using the same settings as your experimental samples to assess the level of autofluorescence.[8]
-
Choose appropriate fluorophores: If autofluorescence is significant, consider using fluorescent probes that emit in the red or far-red spectrum, as flavonoid autofluorescence is often weaker in this range.[11]
-
Spectral unmixing: If your imaging system is capable, use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.[11]
-
-
Data Presentation
Table 1: Summary of Experimental Concentrations for Kushenol Compounds in Cell-Based Assays
| Kushenol Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Reference |
| Kushenol A | Breast cancer cells (MDA-MB-231) | CCK-8, Apoptosis | 4 - 32 µM | [4] |
| Kushenol C | Macrophages (RAW264.7), Keratinocytes (HaCaT) | NO production, Oxidative stress | 50 - 100 µM | [12][13] |
| Kushenol Z | Non-small-cell lung cancer cells (A549, NCI-H226) | CCK-8, Apoptosis | Concentrations up to 6 µg/mL | [14] |
| This compound | Papillary thyroid carcinoma cells | CCK-8, Apoptosis, Oxidative stress | Not specified in abstract | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Kushenol O for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Kushenol O, a novel flavonoid extracted from Sophora flavescens, and its potential as a therapeutic agent, with a primary focus on its recently discovered anti-cancer properties. We compare its performance with related compounds and provide available experimental data and methodologies to support its validation.
Introduction to this compound
This compound is a prenylated flavonoid that has recently emerged as a compound of interest for its significant biological activities.[1] Extracted from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine, this compound is being investigated for its potential in oncology.[1] Recent studies have highlighted its role in modulating key signaling pathways involved in cancer progression, particularly in papillary thyroid carcinoma (PTC).[1] This guide will delve into the experimental evidence supporting the therapeutic validation of this compound.
Mechanism of Action: Targeting Cancer Pathways
This compound has demonstrated a multi-faceted mechanism of action against papillary thyroid carcinoma cells.[1] Its primary therapeutic effects are attributed to the inhibition of GALNT7, which in turn regulates the NF-κB signaling pathway.[1] This modulation leads to a cascade of anti-tumor effects, including the inhibition of cancer cell proliferation, promotion of apoptosis (programmed cell death), and induction of oxidative stress within the tumor microenvironment.[1] Furthermore, this compound has been shown to influence macrophage polarization, suggesting a role as an immunomodulator.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in papillary thyroid carcinoma.
Caption: Proposed mechanism of this compound in Papillary Thyroid Carcinoma.
Comparative Efficacy of Kushenol Derivatives
While research on this compound is nascent, other flavonoids isolated from Sophora flavescens, such as Kushenol A and Z, have been studied for their anti-cancer properties in other cell lines. A comparative summary of their effects is presented below.
| Compound | Cancer Type | Key Mechanism | Reported IC50 Values |
| This compound | Papillary Thyroid Carcinoma | Inhibition of GALNT7/NF-κB axis | Data not yet available |
| Kushenol A | Non-Small-Cell Lung Cancer | Not specified | A549: 5.3 µg/ml, NCI-H226: 20.5 µg/ml[2] |
| Breast Cancer | Suppression of PI3K/AKT/mTOR pathway | Not specified | |
| Kushenol Z | Non-Small-Cell Lung Cancer | Inhibition of cAMP-PDE and Akt, leading to mTOR pathway inhibition | Not specified[3][4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. More extensive studies are required to establish a complete comparative profile.
Experimental Validation of this compound
The therapeutic potential of this compound in papillary thyroid carcinoma was validated through a series of in-vitro experiments.[1] The general workflow for these validation studies is outlined below.
Caption: General experimental workflow for the validation of this compound.
Detailed Experimental Protocols
The following are the key experimental methodologies employed in the validation of this compound's therapeutic effects on papillary thyroid carcinoma cells[1].
1. Cell Lines and Culture:
-
PTC cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (CCK-8):
-
PTC cells were seeded in 96-well plates and treated with varying concentrations of this compound.
-
After a specified incubation period, CCK-8 solution was added to each well.
-
The absorbance was measured at 450 nm using a microplate reader to determine cell viability.
3. Apoptosis Assay:
-
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Treated cells were harvested, washed, and stained with Annexin V-FITC and PI.
-
The percentage of apoptotic cells was analyzed by flow cytometry.
4. Oxidative Stress Assessment:
-
Intracellular reactive oxygen species (ROS) levels were measured using a fluorescent probe (e.g., DCFH-DA).
-
The levels of superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) were quantified using commercially available kits to assess oxidative damage.
5. Gene Expression Analysis (qRT-PCR):
-
Total RNA was extracted from treated and untreated cells.
-
cDNA was synthesized by reverse transcription.
-
Quantitative real-time PCR was performed using specific primers for target genes to determine their relative expression levels.
6. Molecular Simulation:
-
Molecular docking studies were conducted to predict and validate the binding affinity of this compound to its putative molecular targets (e.g., GALNT7).
Comparison with Other Therapeutic Modalities
While this compound shows promise, it is important to consider its potential advantages and disadvantages in comparison to existing and other emerging therapeutic strategies for papillary thyroid carcinoma.
| Therapeutic Approach | Advantages | Disadvantages |
| This compound | Targeted mechanism of action, potential for immunomodulation. | Early stage of research, requires further in-vivo and clinical validation. |
| Standard Chemotherapy | Established efficacy for various cancers. | High toxicity, lack of specificity, development of resistance. |
| Targeted Kinase Inhibitors | High specificity for cancer cells with particular mutations. | Acquired resistance, off-target effects. |
| Immunotherapy | Durable responses in some patients, harnesses the body's immune system. | Immune-related adverse events, not effective for all patients. |
Conclusion and Future Directions
This compound has emerged as a promising candidate for the therapeutic intervention of papillary thyroid carcinoma. Its unique mechanism of action, involving the inhibition of the GALNT7/NF-κB axis and modulation of the tumor microenvironment, warrants further investigation. Future studies should focus on in-vivo efficacy and safety profiling, as well as combination therapies to enhance its anti-cancer effects. The data presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound in their pursuit of novel cancer therapeutics.
References
- 1. This compound Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]
meta-analysis of studies on the bioactivity of Kushenol compounds
A Comparative Meta-Analysis of the Bioactivity of Kushenol Compounds
Kushenol compounds, a class of prenylated flavonoids predominantly isolated from the medicinal plant Sophora flavescens (Kushen), have garnered significant attention within the scientific community for their diverse and potent bioactive properties. This guide provides a comparative meta-analysis of the existing research on various Kushenol compounds, summarizing their performance in key bioactivity assays and detailing the experimental methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application of these promising natural products.
Kushenol compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The PI3K/AKT/mTOR signaling pathway is a recurrent target for these compounds.
Table 1: Comparative of Kushenol Compounds
| Compound | Cancer Cell Line(s) | Bioactivity Endpoint | Result | Reference(s) |
| Kushenol A | Breast Cancer (MDA-MB-231, MCF-7, BT-549) | Proliferation Inhibition | IC50: 4-32 µM (time and concentration dependent) | [1][2] |
| Apoptosis Induction | Increased cleaved caspases 3 & 9, cleaved-PARP, Bax, Bad; Decreased Bcl-2, Bcl-xl | [1] | ||
| Non-Small-Cell Lung Cancer (A549, NCI-H226) | Cytotoxicity | IC50: 5.3 µg/ml (A549), 20.5 µg/ml (NCI-H226) | [3] | |
| Kushenol Z | Non-Small-Cell Lung Cancer (NSCLC) | Cytotoxicity | Potent cytotoxicity | [4][5][6] |
| Apoptosis Induction | Mediated by mTOR pathway inhibition | [5][6] | ||
| Sophoraflavanone G | Non-Small-Cell Lung Cancer (NSCLC) | Cytotoxicity | Potent cytotoxicity | [4][5] |
Experimental Protocols: Anticancer Assays
-
Cell Lines and Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7, BT-549) and non-small-cell lung cancer cell lines (A549, NCI-H226) were utilized.[1][2][3] Cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Proliferation Assay: The Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.[1][2] Cells were treated with varying concentrations of Kushenol A (0.5-32 µM) for different time points.[1]
-
Apoptosis Analysis: Apoptosis was evaluated using flow cytometry.[1][2] Western blotting was performed to detect changes in the expression of apoptosis-related proteins, including caspases, PARP, Bax, Bad, Bcl-2, and Bcl-xl.[1]
-
Western Blotting: Total protein was extracted, and the expression levels of key proteins in the PI3K/AKT/mTOR pathway (total and phosphorylated AKT and mTOR) were determined.[1][2]
Signaling Pathway: Kushenol A in Breast Cancer
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Kushenol O
This document provides crucial safety and logistical information for the proper handling and disposal of Kushenol O, a flavonoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard hazardous waste regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on best practices for handling and disposing of phenolic and flavonoid compounds, which share structural similarities with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₃ |
| Molecular Weight | 562.52 g/mol |
| Appearance | White to off-white solid |
| Storage (Neat) | 4°C, protect from light |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
Personnel Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Laboratory coat
-
Nitrile gloves
Disposal Procedure:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, pipette tips, tubes, and gloves, must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Collect all solid and liquid waste contaminated with this compound in a designated, sealable, and puncture-proof hazardous waste container.[1]
-
Ensure the container is compatible with chemical waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container.[1]
-
Clearly write the full chemical name ("this compound") and any other required information on the label.
-
-
Storage of Waste Container:
-
Keep the waste container sealed when not in use.[1]
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Waste Pickup:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
